molecular formula C23H17N3O3 B14362265 Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate CAS No. 92505-99-2

Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate

Cat. No.: B14362265
CAS No.: 92505-99-2
M. Wt: 383.4 g/mol
InChI Key: NQMIXEJWJCQFCM-UHFFFAOYSA-N
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Description

Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and a phenyl carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate typically involves the reaction of 2-hydroxy-1-naphthaldehyde with phenylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to a hydrazine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce hydrazine derivatives.

Scientific Research Applications

Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic rings may also facilitate interactions with hydrophobic pockets in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazone derivatives: Compounds with similar hydrazone linkages but different aromatic substituents.

    Naphthalene derivatives: Compounds featuring the naphthalene ring system with various functional groups.

    Carbamate derivatives: Compounds containing the carbamate functional group with different aromatic or aliphatic substituents.

Uniqueness

Phenyl {4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]phenyl}carbamate is unique due to its combination of a naphthalene ring, hydrazone linkage, and phenyl carbamate group.

Properties

CAS No.

92505-99-2

Molecular Formula

C23H17N3O3

Molecular Weight

383.4 g/mol

IUPAC Name

phenyl N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]carbamate

InChI

InChI=1S/C23H17N3O3/c27-21-15-10-16-6-4-5-9-20(16)22(21)26-25-18-13-11-17(12-14-18)24-23(28)29-19-7-2-1-3-8-19/h1-15,27H,(H,24,28)

InChI Key

NQMIXEJWJCQFCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC(=O)NC2=CC=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O

Origin of Product

United States

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